O-Phenyl chlorothioformate (CAS: 1005-56-7) is a premier electrophilic thiocarbonylating reagent, primarily procured for the activation of alcohols prior to radical-mediated transformations. In industrial and advanced laboratory workflows, it is the standard reagent for converting secondary alcohols into O-phenyl thiocarbonates, which are the requisite intermediates for the Barton-McCombie deoxygenation[1]. Unlike highly volatile baseline chalcogenides, O-phenyl chlorothioformate offers a balanced reactivity profile: it is sufficiently electrophilic to functionalize sterically hindered hydroxyl groups, yet stable enough to be handled as a liquid under standard inert-atmosphere protocols. For technical buyers and process chemists, procuring this exact compound ensures high-yielding precursor formation without the severe toxicity risks associated with thiophosgene, making it a critical building block in the synthesis of deoxysugars, modified nucleosides, and complex macrolides.
Substituting O-phenyl chlorothioformate with cheaper or more common analogs frequently results in process failure or severely depressed yields during the critical radical fragmentation step. Attempting to use the oxygen analog, phenyl chloroformate, completely halts the Barton-McCombie reaction because the resulting carbonate lacks the C=S double bond necessary to accept the trialkyltin or silyl radical [1]. Conversely, substituting with alkyl chlorothionoformates (such as methyl chlorothionoformate) yields O-alkyl thiocarbonates; these intermediates resist radical cleavage because the expelled alkoxy radical is significantly less stable than the phenoxy radical generated by the O-phenyl derivative [2]. Furthermore, while 1,1'-thiocarbonyldiimidazole (TCDI) is a common procurement alternative, it is highly moisture-sensitive and often exhibits inferior regioselectivity and lower conversion rates when reacting with sterically hindered secondary alcohols on a gram scale [2].
In the synthesis of complex intermediates such as colitose thioglycosides, the choice of thiocarbonylating agent directly dictates the throughput of the precursor activation step. Head-to-head comparisons demonstrate that O-phenyl chlorothioformate provides superior regioselectivity and isolated yields on a gram scale compared to 1,1'-thiocarbonyldiimidazole (TCDI) and phenyl isothiocyanate (PITC) [1]. The enhanced electrophilicity of the chlorothioformate ensures complete conversion of the secondary alcohol, minimizing the carryover of unreacted starting material into the subsequent radical reduction step.
| Evidence Dimension | Isolated yield of thiocarbonate precursor on 1-gram scale |
| Target Compound Data | 90% yield (using O-phenyl chlorothioformate) |
| Comparator Or Baseline | TCDI and PITC (Lower yield and poor regioselectivity) |
| Quantified Difference | O-phenyl chlorothioformate provides near-quantitative (90%) scalable yields, outperforming TCDI in hindered environments. |
| Conditions | 1 g scale reaction in acetone, 25 °C, catalytic dioctyltin dichloride. |
Procuring O-phenyl chlorothioformate ensures maximum material recovery in early-stage synthesis, reducing the cost of wasted complex intermediates.
The ultimate success of a deoxygenation protocol relies on the fragmentation efficiency of the thiocarbonate intermediate. O-phenyl thiocarbonates, derived from O-phenyl chlorothioformate, are highly optimized for this step because the phenoxy group is an excellent leaving group. Under standard radical conditions (using silanes or tin hydrides), O-phenyl derivatives routinely achieve 75–90% deoxygenation yields [1]. In contrast, alkyl xanthates or O-alkyl thiocarbonates often stall or require harsher continuous-flow conditions because the resulting aliphatic alkoxy radicals are poorly stabilized, leading to incomplete conversion.
| Evidence Dimension | Deoxygenation step yield (secondary alcohols) |
| Target Compound Data | 75–90% typical isolated yield |
| Comparator Or Baseline | Alkyl chlorothionoformate derivatives (Often <60% or require harsher initiation) |
| Quantified Difference | 15-30% higher radical reduction yields due to the superior leaving-group ability of the phenoxy radical. |
| Conditions | AIBN initiation, TTMSS or Bu3SnH hydrogen donor, refluxing benzene or toluene. |
Selecting the O-phenyl derivative prevents late-stage synthetic bottlenecks by ensuring the radical fragmentation step proceeds to completion under mild conditions.
For industrial procurement, the safety and handling profile of a thiocarbonylating agent is as critical as its reactivity. The traditional baseline reagent, thiophosgene (CSCl2), is a highly toxic, volatile red liquid (boiling point 73 °C) that requires extreme safety precautions and specialized containment . O-Phenyl chlorothioformate serves as a safer, high-boiling alternative. As a stable liquid, it allows for precise dropwise addition at 0 °C without the severe inhalation hazards associated with thiophosgene, drastically reducing Environmental, Health, and Safety (EHS) compliance burdens during scale-up.
| Evidence Dimension | Boiling point and volatility (Handling safety) |
| Target Compound Data | Stable liquid, lower volatility (bp ~225 °C) |
| Comparator Or Baseline | Thiophosgene (Highly volatile, bp 73 °C) |
| Quantified Difference | O-Phenyl chlorothioformate eliminates the high vapor-pressure toxicity risks of thiophosgene while maintaining necessary electrophilicity. |
| Conditions | Standard benchtop or pilot-plant reagent addition protocols. |
It allows facilities to perform critical thiocarbonylation reactions without investing in the extreme containment infrastructure required for thiophosgene.
Because O-phenyl chlorothioformate provides superior yields in the activation of sterically hindered secondary alcohols compared to TCDI, it is the reagent of choice for late-stage Barton-McCombie deoxygenations [1]. It is heavily procured for the synthesis of macrolides, terpenes, and steroidal frameworks where maximum material recovery of expensive advanced intermediates is required.
In carbohydrate chemistry and antiviral drug development, the compound is utilized to regioselectively thiocarbonylate specific hydroxyl groups (e.g., the 2'-hydroxyl of ribonucleosides or the C-3 of fucose derivatives). The resulting O-phenyl thiocarbonates undergo highly efficient radical reduction with TTMSS or Bu3SnH, enabling the scalable production of deoxynucleosides and armed thioglycosides [2].
For workflows requiring the conversion of 1,2-diols into cyclic thiocarbonates (a precursor step for Corey-Winter olefination), O-phenyl chlorothioformate acts as a highly effective, lower-volatility substitute for thiophosgene . This application fits mainstream industrial environments that require robust alkene synthesis without the severe EHS liabilities of volatile baseline chalcogenides.
Corrosive